4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an organic compound that features a unique structure combining a furan ring, a mercapto group, and a tetrahydroquinoline core with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 2-furyl aldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent functional group transformations to introduce the mercapto and carbonitrile groups.
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Condensation Reaction
Reactants: 2-furyl aldehyde and an amine.
Conditions: Typically carried out in an organic solvent like ethanol under reflux conditions.
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Cyclization and Functionalization
Reactants: Schiff base intermediate, thiol, and a nitrile source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The furan ring and the quinoline core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as a versatile building block for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.
Industry
In the materials science field, derivatives of this compound could be used in the development of novel materials with specific electronic, optical, or mechanical properties. Its ability to undergo various chemical modifications makes it suitable for creating tailored materials for specific applications.
Mechanism of Action
The mechanism of action of 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile in biological systems would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The furan ring and quinoline core may interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)-3-buten-2-one: Similar furan ring structure but lacks the quinoline core and mercapto group.
2-Mercaptoquinoline: Contains the quinoline core and mercapto group but lacks the furan ring and carbonitrile group.
5,6,7,8-Tetrahydroquinoline-3-carbonitrile: Similar quinoline core and carbonitrile group but lacks the furan ring and mercapto group.
Uniqueness
4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of a furan ring, mercapto group, and tetrahydroquinoline core with a carbonitrile group
Biological Activity
4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12N2OS
- Molecular Weight : 270.31 g/mol
- Structural Features : The compound contains a tetrahydroquinoline core linked to a thiol and a furan ring, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A study evaluated its effects on various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).
Key Findings :
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Cell Cycle Arrest : The compound induced cell cycle arrest at different phases depending on the cell line:
- HepG2 : Increased G2/M phase population from 22.04% (untreated) to 34.78% (treated).
- MCF-7 : Increased G1 phase population from 46.91% to 54.41%.
- A549 : Primarily affected G2/M phase similar to HepG2.
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Apoptosis Induction : The compound significantly increased apoptosis in treated cells:
- HepG2 : Apoptosis rose from 1% (untreated) to 21% (treated).
- MCF-7 : Apoptosis increased from 0.6% to 26.6%.
- A549 : Apoptosis showed a modest increase from 0.6% to 1.3%.
The induction of apoptosis was associated with an increase in pro-apoptotic proteins such as Caspase-3 and Bax, while anti-apoptotic Bcl-2 levels decreased significantly across all tested cell lines .
Structure-Activity Relationship (SAR)
The structural features of the compound play a crucial role in its biological activity. The presence of the furan ring and thiol group is essential for its interaction with cellular targets, enhancing its anticancer properties.
Study Overview
A study published in PMC evaluated the synthesis and biological activity of various quinoline derivatives, including our compound of interest. It reported that derivatives with a tetrahydroquinoline scaffold exhibited significant cytotoxicity against several cancer cell lines with IC50 values below 100 μM .
Table of Biological Activity Data
Cell Line | Treatment | Apoptosis (%) | G1 Phase (%) | G2/M Phase (%) | IC50 (µM) |
---|---|---|---|---|---|
HepG2 | Compound | 21 | N/A | 34.78 | <100 |
MCF-7 | Compound | 26.6 | 54.41 | N/A | <100 |
A549 | Compound | 1.3 | N/A | N/A | <100 |
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Modulation : Inducing cell cycle arrest at specific phases.
- Apoptotic Pathways Activation : Enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors.
- Targeting Specific Signaling Pathways : Further research is needed to elucidate the precise molecular pathways involved.
Properties
IUPAC Name |
4-(furan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTDRMWFWJDYJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353601 |
Source
|
Record name | 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83989-90-6 |
Source
|
Record name | 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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